molecular formula C16H10N2O4 B11648878 (Z)-4-(4-Nitrobenzylidene)-3-phenylisoxazol-5(4H)-one

(Z)-4-(4-Nitrobenzylidene)-3-phenylisoxazol-5(4H)-one

Cat. No.: B11648878
M. Wt: 294.26 g/mol
InChI Key: XOUNNAOZWAJRED-UVTDQMKNSA-N
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Description

(Z)-4-(4-Nitrobenzylidene)-3-phenylisoxazol-5(4H)-one is a chemical compound known for its unique structure and properties. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-Nitrobenzylidene)-3-phenylisoxazol-5(4H)-one typically involves the condensation of 4-nitrobenzaldehyde with 3-phenylisoxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-Nitrobenzylidene)-3-phenylisoxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The phenyl and nitro groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced isoxazole compounds, and substituted phenyl derivatives.

Scientific Research Applications

(Z)-4-(4-Nitrobenzylidene)-3-phenylisoxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-4-(4-Nitrobenzylidene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring can also participate in interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzaldehyde: A precursor in the synthesis of (Z)-4-(4-Nitrobenzylidene)-3-phenylisoxazol-5(4H)-one.

    3-Phenylisoxazol-5(4H)-one: Another precursor in the synthesis.

    Other Isoxazole Derivatives: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrobenzylidene moiety and isoxazole ring make it a versatile compound for various applications.

Properties

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

(4Z)-4-[(4-nitrophenyl)methylidene]-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C16H10N2O4/c19-16-14(10-11-6-8-13(9-7-11)18(20)21)15(17-22-16)12-4-2-1-3-5-12/h1-10H/b14-10-

InChI Key

XOUNNAOZWAJRED-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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